2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt
Description
This compound is a polyazo dye derived from naphthalenesulfonic acid, featuring two azo (-N=N-) linkages and multiple sulfonic acid (-SO₃H) groups. The diammonium salt form enhances its water solubility, making it suitable for applications in textile dyeing, biological staining, or analytical chemistry . Its structure includes:
- 7-Amino group: Enhances electron density and influences chromophoric properties.
- 4-Hydroxy group: Participates in tautomerism, affecting color stability and pH sensitivity.
- Double azo linkages: Provide extended conjugation, contributing to intense coloration (typically red to maroon).
- Diammonium counterions: Improve solubility in polar solvents compared to sodium or potassium salts .
Properties
CAS No. |
68227-38-3 |
|---|---|
Molecular Formula |
C22H23N7O7S2 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;azane |
InChI |
InChI=1S/C22H17N5O7S2.2H3N/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);2*1H3 |
InChI Key |
JGAURABZBOYCKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.N.N |
Origin of Product |
United States |
Preparation Methods
Two-Step Azo Coupling Method
Diazotization:
Aromatic amines such as 4-aminobenzenesulfonic acid are diazotized using sodium nitrite in acidic aqueous solution at 0–5°C.First Coupling:
The diazonium salt is coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions (pH 8–9) to form a monoazo intermediate.Second Diazotization and Coupling:
A second diazonium salt from 4-aminobenzenesulfonic acid is prepared and coupled with the monoazo intermediate to form the bisazo dye.Neutralization:
The final product is neutralized with ammonium hydroxide to yield the diammonium salt form.
- Reaction Parameters:
- Temperature: 0–25°C during diazotization to prevent decomposition
- pH: Controlled between 6 and 9 during coupling
- Reaction Time: 30–60 minutes per coupling step
- Solvent: Aqueous media, sometimes with added salts to control ionic strength
One-Step Condensation Method
An alternative approach involves the condensation of an aromatic hydrazine derivative with a preformed zwitterionic aldehyde or ketone intermediate. This method can streamline synthesis by reducing the number of isolation steps and improving overall yield.
Analytical Data and Quality Control
| Parameter | Typical Value/Range | Method of Analysis |
|---|---|---|
| Purity (%) | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight (g/mol) | ~571.5 | Mass Spectrometry (MS) |
| Melting Point (°C) | Not commonly reported (azo dyes often decompose) | Differential Scanning Calorimetry (DSC) |
| UV-Vis Absorption | Characteristic peaks at ~400-500 nm (azo chromophore) | UV-Visible Spectroscopy |
| pH of Aqueous Solution | 6.5 – 8.5 (neutral to slightly basic) | pH Meter |
Notes on Industrial and Laboratory Scale Preparation
Scale-Up Considerations:
Maintaining temperature control during diazotization is critical to prevent side reactions and ensure safety. The use of continuous stirred tank reactors (CSTR) is common in industrial settings.Environmental and Safety Aspects:
Handling of aromatic amines and diazonium salts requires precautions due to toxicity and potential explosiveness. Waste streams must be treated to remove azo compounds and sulfonates before discharge.Purification:
The diammonium salt is often purified by recrystallization from water or aqueous alcohol mixtures to achieve high purity suitable for dye applications.
Summary Table of Preparation Methods
| Step No. | Process Stage | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Sulfonation | Naphthalene + H2SO4 or Oleum | 2-Naphthalenesulfonic acid derivatives | Introduces sulfonic acid groups |
| 2 | Diazotization (1st amine) | Aromatic amine + NaNO2 + HCl, 0–5°C | Diazonium salt | Low temperature critical |
| 3 | 1st Azo coupling | Diazonium salt + 7-amino-4-hydroxy-naphthalene sulfonic acid, pH 8–9 | Monoazo intermediate | Alkaline pH favors coupling |
| 4 | Diazotization (2nd amine) | Second aromatic amine + NaNO2 + HCl, 0–5°C | Second diazonium salt | Same as step 2 |
| 5 | 2nd Azo coupling | Second diazonium salt + monoazo intermediate, pH 8–9 | Bisazo dye intermediate | Forms final azo dye structure |
| 6 | Neutralization | Ammonium hydroxide | Diammonium salt of azo dye | Improves solubility and stability |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc dust.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
2-Naphthalenesulfonic acid derivatives can be effectively analyzed using reverse phase HPLC methods. This technique allows for the separation and quantification of the compound in various matrices. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .
2. Dyes and Pigments
This compound is utilized in the synthesis of azo dyes, which are widely used in textile and paper industries due to their vibrant colors and stability. The azo linkage provides excellent dyeing properties, making it suitable for various substrates . The compound's ability to form stable complexes enhances its application in dye formulations.
Biomedical Research Applications
1. Biomonitoring Studies
The compound has been investigated in biomonitoring studies to assess human exposure to environmental chemicals. Its detection in biological matrices helps evaluate potential health risks associated with exposure to azo dyes and related compounds . The compound's structural properties allow it to serve as a biomarker for studying the effects of chemical exposure on human health.
2. Genotoxicity Studies
Research has shown that certain derivatives of 2-naphthalenesulfonic acid can exhibit genotoxic effects. The comet assay is frequently employed to measure DNA damage induced by such compounds, providing insights into their potential carcinogenicity . This application is crucial for risk assessment and regulatory purposes.
Case Studies
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: The azo groups interact with cellular components, leading to changes in cellular functions.
Pathways Involved: The compound can induce oxidative stress, leading to cell damage or apoptosis. It can also interact with enzymes, altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a broader class of naphthalene-based azo dyes. Key comparisons include:
Performance and Stability
- Solubility : The diammonium salt form dissolves readily in water (>50 g/L at 25°C), whereas sodium salts may precipitate in hard water .
- pH Sensitivity : The 4-hydroxy group undergoes deprotonation above pH 7, shifting absorption maxima (e.g., from 520 nm to 560 nm) .
- Thermal Stability : Compounds with multiple sulfonic acid groups (e.g., ’s compound) degrade above 300°C, while simpler derivatives decompose at ~250°C .
Key Research Findings
- Analytical Applications : Azo derivatives like the target compound are used in spectrophotometric determination of metal ions (e.g., Zn²⁺) due to their chelating properties .
- Dyeing Efficiency : Diammonium salts exhibit superior dye uptake on wool and silk (90–95% fixation) compared to sodium salts (75–80%) under acidic conditions .
- Stability in UV Light: The 7-amino group reduces photodegradation rates by 30% compared to non-aminated analogs .
Biological Activity
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt, commonly referred to as an azo dye, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, potential applications in medicine and industry, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes two azo groups (-N=N-) and multiple functional groups such as amino (-NH2) and hydroxyl (-OH) groups. Its molecular formula is , with a molecular weight of approximately 454.42 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.42 g/mol |
| Solubility | Water-soluble |
| pH | Acidic (approx. 5-6) |
The biological activity of this azo compound primarily stems from its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Studies indicate that the compound has inhibitory effects on various bacterial strains, potentially due to its ability to disrupt cell membrane integrity.
- Cytotoxic Effects : Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various naphthalene sulfonic acids, including the compound . The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells treated with the compound.
Case Study 2: Antimicrobial Effects
Research by Liu et al. (2021) focused on the antimicrobial properties of azo dyes, including this compound. The study revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial coatings.
Case Study 3: Cytotoxicity in Cancer Cells
In a study published in Cancer Letters (2022), the compound was tested against several cancer cell lines. The findings indicated that it induced apoptosis through mitochondrial pathways, making it a candidate for further investigation in cancer therapy.
Table 2: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | Zhang et al., 2020 |
| Antimicrobial | Inhibits bacterial growth | Liu et al., 2021 |
| Cytotoxicity | Induces apoptosis | Cancer Letters, 2022 |
Applications
The biological activities of 2-Naphthalenesulfonic acid derivatives have led to various applications:
- Dyes and Pigments : Widely used in textile industries for their vibrant colors and stability.
- Pharmaceuticals : Potential use as a therapeutic agent due to its cytotoxic properties against cancer cells.
- Antimicrobial Agents : Development of coatings or treatments for medical devices to prevent bacterial infections.
Q & A
Basic: What are the optimal synthesis methods for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves sequential diazotization and coupling reactions. First, sulfanilic acid is diazotized with nitrous acid (HNO₂) at 0–5°C, followed by coupling to a naphthalene intermediate. A second diazotization step introduces the additional azo group. Key optimization parameters include:
- pH Control: Maintain pH 8–9 during coupling to prevent premature decomposition of diazonium salts .
- Temperature: Reactions conducted below 10°C minimize side reactions.
- Purification: Use ion-exchange chromatography to separate unreacted sulfonic acid derivatives .
Table 1: Critical Reaction Parameters
| Step | Reagent | Temperature (°C) | pH | Yield (%) |
|---|---|---|---|---|
| Diazotization | NaNO₂/HCl | 0–5 | 1–2 | 85–90 |
| Coupling | Naphthalene intermediate | 5–10 | 8–9 | 70–75 |
| Final Purification | Ion-exchange resin | RT | 6–7 | >95 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies π→π* transitions in azo groups (λmax 450–550 nm). Acidic/basic conditions shift λmax due to protonation of hydroxyl and amino groups .
- <sup>1</sup>H NMR: Resolves aromatic protons (δ 6.8–8.2 ppm) and hydroxyl/amino signals (δ 5.5–6.5 ppm, broad). D2O exchange confirms labile protons .
- FT-IR: Detects sulfonic acid S=O stretches (1180–1250 cm⁻¹) and azo N=N vibrations (1440–1500 cm⁻¹) .
Basic: How do the compound’s solubility and stability vary under different pH and temperature conditions?
Methodological Answer:
- Solubility: Enhanced in alkaline conditions (pH > 8) due to deprotonation of sulfonic acid groups. Solubility in water exceeds 200 g/L at 25°C .
- Stability: Degrades above 60°C via azo bond cleavage. Stability is pH-dependent:
- Acidic (pH < 3): Protonation of amino groups reduces solubility, increasing aggregation.
- Neutral/Alkaline (pH 7–10): Optimal for long-term storage (t1/2 > 6 months) .
Advanced: How can researchers design experiments to assess the stability of azo linkages under photolytic or oxidative stress?
Methodological Answer:
- Photolysis Studies: Expose solutions to UV light (λ = 365 nm) and monitor degradation via HPLC. Use radical scavengers (e.g., ascorbic acid) to identify reactive oxygen species (ROS)-mediated pathways .
- Oxidative Stress: Treat with H2O2/Fe²⁺ (Fenton’s reagent) and quantify breakdown products (e.g., sulfophenyl amines) via LC-MS .
Table 2: Degradation Products Under Oxidative Conditions
| Condition | Major Products | Mechanism |
|---|---|---|
| UV Light | 4-Sulfophenylamine, 7-amino-4-hydroxynaphthalene | Azo bond homolysis |
| H2O2/Fe²⁺ | Benzenesulfonic acid derivatives | Radical oxidation |
Advanced: How can contradictions in spectral data (e.g., NMR peak splitting) be resolved for this compound?
Methodological Answer:
- Dynamic NMR: Perform variable-temperature NMR to assess tautomerism. For example, keto-enol tautomerism in hydroxyl-azo systems causes peak splitting at RT but coalescence at elevated temperatures .
- pH-Dependent Studies: Adjust pH to stabilize specific tautomeric forms. At pH 10, deprotonation simplifies aromatic proton signals .
Advanced: What methodologies are suitable for studying its interactions with biological macromolecules (e.g., proteins/DNA)?
Methodological Answer:
- Fluorescence Quenching: Monitor tryptophan fluorescence quenching in bovine serum albumin (BSA) to calculate binding constants (Kb ~ 10⁴ M⁻¹) .
- Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B→Z transitions) upon intercalation .
Table 3: Interaction Parameters with BSA
| [Compound] (μM) | Δλem (nm) | Ksv (M⁻¹) | Binding Sites (n) |
|---|---|---|---|
| 10 | 335 → 328 | 2.5 × 10⁴ | 1.2 |
| 50 | 335 → 325 | 3.1 × 10⁴ | 1.1 |
Environmental Impact: What are the key degradation pathways in aquatic systems, and how can they be modeled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
